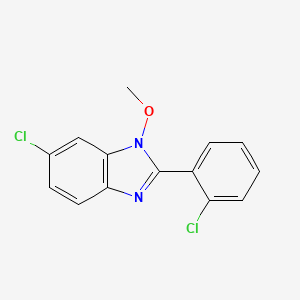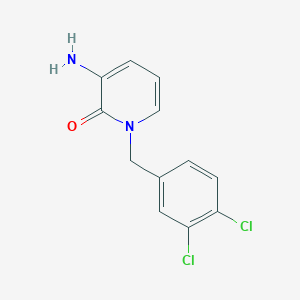
6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole
概要
説明
6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro and methoxy substitution on the benzimidazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable acid catalyst to form 2-(2-chlorophenyl)-1H-benzimidazole.
Chlorination: The benzimidazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Methoxylation: Finally, the compound is methoxylated using a methoxylating agent like dimethyl sulfate or methyl iodide to introduce the methoxy group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation or sodium hydride in dimethylformamide for other substitutions.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-1H-benzimidazole: Lacks the chloro and methoxy substitutions.
6-chloro-2-phenyl-1H-benzimidazole: Lacks the 2-chlorophenyl substitution.
1-methoxy-2-phenyl-1H-benzimidazole: Lacks the chloro substitutions.
Uniqueness
6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical properties and biological activities. These substitutions can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
特性
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-1-methoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-18-13-8-9(15)6-7-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXZNDRHVWJZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)
![5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole](/img/structure/B3036907.png)
![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)
![2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3036910.png)
![3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B3036912.png)
![6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036913.png)
![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole](/img/structure/B3036917.png)
![2-{[(2,4-Dichlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B3036918.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3036922.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3036925.png)
![2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile](/img/structure/B3036929.png)
